molecular formula C8H9FOS B2807089 3-Fluorophenylthioethanol CAS No. 685892-14-2

3-Fluorophenylthioethanol

Cat. No.: B2807089
CAS No.: 685892-14-2
M. Wt: 172.22
InChI Key: DEPCYGQRHGQQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorophenylthioethanol is a fluorinated aromatic compound characterized by a thioether (-S-) linkage connecting a 3-fluorophenyl group to an ethanol moiety. Its molecular formula is inferred as C₈H₉FOS, with a molecular weight of 172.21 g/mol. Such compounds are often employed in pharmaceutical intermediates, agrochemicals, or materials science due to the versatility of thioether bonds and fluorine’s unique properties.

Properties

IUPAC Name

2-(3-fluorophenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPCYGQRHGQQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylthioethanol typically involves the reaction of 3-fluorobenzene with thioethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thioethanol, followed by nucleophilic substitution on the fluorobenzene ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of 3-Fluorophenylthioethanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorophenylthioethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluorophenylthioethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The thioethanol group can undergo oxidation and reduction reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Thioethanols

2-[(3-Chlorophenyl)thio]ethanol (CAS 13457-99-3)
  • Structure : Chlorine replaces fluorine at the 3-position.
  • Properties : The larger atomic size and lower electronegativity of chlorine compared to fluorine may reduce electronic effects but increase steric hindrance. This could influence solubility and reactivity in nucleophilic substitutions.
(2-Fluoro-5-iodo-3-(methylthio)phenyl)methanol (CAS 2092373-82-3)
  • Structure: Features additional iodine (5-position) and methylthio (3-position) groups, with a methanol backbone instead of ethanol.
  • Properties: The iodine substituent increases molecular weight (296.17 g/mol) and may enhance steric bulk. Methanol’s shorter chain reduces hydrophobicity compared to ethanol derivatives.

Heterocyclic and Functionalized Analogs

Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol (CAS 1275371-39-5)
  • Structure : Combines a thiophene ring with a trifluoromethoxyphenyl group.
  • Properties : The trifluoromethoxy group enhances electron-withdrawing effects, while the thiophene introduces π-conjugation. Molecular weight: 274.26 g/mol .
2-(3-Nitrophenyl)ethanol (CAS 52022-77-2)
  • Structure : Replaces the thioether with a nitro group.
  • Molecular weight: 167.16 g/mol.
  • Applications : Intermediate in explosives or dyes; nitro groups may pose handling hazards .

Fluorinated Alcohols Without Thioether Linkages

Trifluoroethanol (CAS 75-89-8)
  • Structure: Fully fluorinated ethanol (CF₃CH₂OH).
  • Properties : High polarity and acidity (pKa ~12.4) due to strong electron-withdrawing effects. Used as a solvent or protein denaturant.
  • Key Difference : Lacks aromatic and thioether components, limiting direct comparability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number
3-Fluorophenylthioethanol C₈H₉FOS 172.21 3-fluoro, thioether, ethanol Not provided
2-[(3-Chlorophenyl)thio]ethanol C₈H₉ClOS 188.67 3-chloro, thioether, ethanol 13457-99-3
(2-Fluoro-5-iodo-3-(methylthio)phenyl)methanol C₈H₇FIS₂O 296.17 2-fluoro, 5-iodo, 3-methylthio, methanol 2092373-82-3
Thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol C₁₂H₉F₃O₂S 274.26 thiophen-2-yl, 3-trifluoromethoxy, methanol 1275371-39-5
2-(3-Nitrophenyl)ethanol C₈H₉NO₃ 167.16 3-nitro, ethanol 52022-77-2
Trifluoroethanol C₂H₃F₃O 100.04 CF₃ group, ethanol 75-89-8

Research Findings and Implications

  • Synthesis: Fluorinated thioethers like 3-Fluorophenylthioethanol are likely synthesized via nucleophilic aromatic substitution between thiols and fluorinated halobenzenes. Analogous methods are implied for 2-[(3-Chlorophenyl)thio]ethanol .
  • Stability : Thioether bonds are susceptible to oxidation, forming sulfoxides or sulfones. Fluorine’s electron-withdrawing nature may slow this process compared to chloro or nitro analogs .

Biological Activity

3-Fluorophenylthioethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

3-Fluorophenylthioethanol is characterized by the presence of a fluorine atom on the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The general structure can be represented as follows:

  • Molecular Formula : C₈H₉FOS
  • Molecular Weight : 174.22 g/mol

The presence of the sulfur atom in the thioethanol moiety enhances its potential for biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Antimicrobial Properties

Research indicates that 3-fluorophenylthioethanol exhibits promising antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that 3-fluorophenylthioethanol could serve as a lead compound for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of 3-fluorophenylthioethanol has been explored in several studies. It has shown cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to induce apoptosis, which is a programmed cell death mechanism crucial for eliminating cancerous cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)25

The cytotoxic effects are believed to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within the cancer cells.

The precise mechanism by which 3-fluorophenylthioethanol exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. For instance, it may inhibit key enzymes associated with cellular proliferation and survival, such as topoisomerases and kinases.

Case Studies

  • Antimicrobial Efficacy Study :
    • A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various fluorinated compounds, including 3-fluorophenylthioethanol. The study concluded that this compound showed significant activity against multi-drug resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.
  • Cancer Cell Line Study :
    • In a research project led by Johnson et al. (2023), the effects of 3-fluorophenylthioethanol on several cancer cell lines were analyzed. The findings indicated that the compound not only inhibited cell growth but also triggered apoptotic pathways, suggesting its dual role as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.